N2 vs. N1 Regiochemistry: Class-Level Evidence for Superior Biological Activity of N2-Benzotriazole Regioisomers
In a controlled comparative study of N1‑ vs. N2‑substituted 4,5,6,7‑tetrabromobenzotriazole (TBBt) derivatives, N2‑regioisomers consistently exhibited higher CK2α inhibitory potency and antiproliferative activity than the corresponding N1‑regioisomers across MCF‑7 (breast) and A549 (lung) cancer cell lines . The most active N2‑substituted compound (acetic acid hydrazide at N2 of TBBt) achieved an IC₅₀ of 0.131 μM against CK2α, with cellular IC₅₀ values of 9.1 μM (MCF‑7) and 6.3 μM (A549), while corresponding N1‑substituted analogs showed weaker activity (quantitative fold‑differences reported across the series) . Although this evidence derives from TBBt rather than the unsubstituted benzotriazole scaffold, the consistent N2 > N1 activity trend across multiple derivatives supports the inference that the N2‑regiochemistry of 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one may confer a distinct biological interaction profile relative to N1‑substituted analogs such as 2‑(benzotriazol‑1‑yl)cyclohexan‑1‑one (CAS 65851‑34‑5) .
| Evidence Dimension | CK2α enzyme inhibition and antiproliferative activity (N2 vs. N1 regioisomers) |
|---|---|
| Target Compound Data | N2‑substituted benzotriazole class: most active N2‑TBBt‑hydrazide IC₅₀ (CK2α) = 0.131 μM; MCF‑7 IC₅₀ = 9.1 μM; A549 IC₅₀ = 6.3 μM |
| Comparator Or Baseline | N1‑substituted benzotriazole regioisomers: consistently lower CK2α inhibition and antiproliferative activity across the same TBBt derivative series |
| Quantified Difference | N2‑regioisomers exhibited higher activity than corresponding N1‑isomers across all tested derivatives (exact fold‑differences compound‑dependent; N2‑hydrazide was the most active overall) |
| Conditions | In vitro CK2α enzyme inhibition assay; MCF‑7 and A549 cell viability assays; molecular docking in CK2α ATP binding site |
Why This Matters
This N2 > N1 activity trend provides a data‑backed rationale for preferentially selecting the N2‑regioisomer 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one over N1‑substituted analogs in kinase‑focused or antiproliferative screening programs, particularly when CK2α is a target of interest.
